(2S)-2,6-diaminohexanoic acid;trihydrochloride
CAS No.:
Cat. No.: VC13688050
Molecular Formula: C6H17Cl3N2O2
Molecular Weight: 255.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H17Cl3N2O2 |
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Molecular Weight | 255.6 g/mol |
IUPAC Name | (2S)-2,6-diaminohexanoic acid;trihydrochloride |
Standard InChI | InChI=1S/C6H14N2O2.3ClH/c7-4-2-1-3-5(8)6(9)10;;;/h5H,1-4,7-8H2,(H,9,10);3*1H/t5-;;;/m0.../s1 |
Standard InChI Key | HZJBXUMUQPXBJK-BHRFRFAJSA-N |
Isomeric SMILES | C(CCN)C[C@@H](C(=O)O)N.Cl.Cl.Cl |
SMILES | C(CCN)CC(C(=O)O)N.Cl.Cl.Cl |
Canonical SMILES | C(CCN)CC(C(=O)O)N.Cl.Cl.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a hexanoic acid backbone with amino groups at the 2nd and 6th positions. The (2S) configuration indicates the stereochemistry at the second carbon, ensuring its enantiomeric purity. The trihydrochloride modification involves three chloride ions neutralizing the amino groups, forming a stable salt .
Key Structural Data:
Physicochemical Characteristics
The trihydrochloride form significantly alters the compound’s properties compared to freebase lysine:
The chloride groups enhance ionic interactions, making it suitable for buffered solutions and crystallization studies .
Synthesis and Production
Hydrochlorination of L-Lysine
The synthesis involves reacting L-lysine with hydrochloric acid under controlled conditions:
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Step 1: Dissolve L-lysine in deionized water.
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Step 2: Add concentrated HCl (37%) dropwise at 0–5°C.
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Step 3: Stir for 24 hours, then evaporate under reduced pressure.
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to optimize chloride incorporation. Key parameters include pH control (1.5–2.0) and temperature modulation (10–15°C) .
Applications in Research and Industry
Biochemical Research
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Protein Modification: Used to introduce lysine analogs into peptides via solid-phase synthesis .
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Enzyme Studies: Serves as a substrate for lysine decarboxylase and transaminase assays .
Pharmaceutical Formulations
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Drug Stabilization: Enhances the solubility of hydrophobic APIs (e.g., antiviral agents) .
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Nutraceuticals: Incorporated into lysine supplements for improved bioavailability .
Industrial Uses
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Food Additives: Acts as a pH regulator in processed foods.
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Cosmetics: Utilized in hair care products to strengthen keratin fibers .
Biological Significance
Metabolic Role
As a lysine derivative, it participates in:
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Collagen Cross-Linking: Facilitates hydroxylysine formation in structural proteins .
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Carnitine Synthesis: Precursor for carnitine, essential for fatty acid metabolism .
Pharmacokinetics
Comparative Analysis with Related Compounds
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